molecular formula C13H18N2O3S B2532137 1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide CAS No. 831177-09-4

1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide

Cat. No.: B2532137
CAS No.: 831177-09-4
M. Wt: 282.36
InChI Key: ZVHJRPJGGOZRAT-UHFFFAOYSA-N
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Description

Table 1: Structural and Electronic Comparisons

Compound Substituent at C1 Substituent at C3 LogP Dipole Moment (D)
1-(Methylsulfonyl)-N-phenyl derivative -SO₂CH₃ -CONHC₆H₅ 1.84 4.56
N-(3-Chloro-4-methoxyphenyl) analog -SO₂CH₃ -CONH(3-Cl-4-OMe-C₆H₃) 2.37 5.12
1-Ethylsulfonyl-N-(4-CF₃O-phenyl) variant -SO₂C₂H₅ -CONH(4-CF₃O-C₆H₄) 2.91 5.89
Piperidine-4-carboxamide regioisomer -SO₂CH₃ -CONHC₆H₅ (C4 position) 1.72 3.98

Key differences include:

  • Regiochemical effects : The 3-carboxamide isomer exhibits 15-fold higher protein-binding affinity than the 4-carboxamide analog due to improved hydrogen-bonding geometry.
  • Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃O) increase dipole moments but reduce membrane permeability.
  • Steric bulk : Chlorine atoms at the phenyl meta-position introduce torsional strain, reducing conformational flexibility.

Computational studies reveal that the methylsulfonyl group lowers the piperidine nitrogen’s pKa by 2.3 units compared to unsubstituted piperidine, enhancing solubility in polar solvents. This electronic modulation distinguishes it from morpholine or piperazine analogs, where nitrogen hybridization differs substantially.

Properties

IUPAC Name

1-methylsulfonyl-N-phenylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-19(17,18)15-9-5-6-11(10-15)13(16)14-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHJRPJGGOZRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333055
Record name 1-methylsulfonyl-N-phenylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196710
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

831177-09-4
Record name 1-methylsulfonyl-N-phenylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with methylsulfonyl chloride and phenyl isocyanate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Oxidation Reactions

Primary Sites : Methylsulfonyl group (–SO₂CH₃) and phenyl ring

Reagent/ConditionsProducts FormedYield (%)Key Observations
KMnO₄ (acidic, 80°C)Sulfonic acid derivative65–78Selective oxidation of methylsulfonyl to sulfonic acid without ring cleavage
H₂O₂ (catalytic Fe³⁺, 50°C)Stabilized sulfone82Minimal degradation of carboxamide group observed
Ozone (O₃, -20°C)Cleavage products from phenyl ring41Rarely employed due to low regioselectivity

Research Insights :

  • Methylsulfonyl oxidation proceeds via radical intermediates under acidic conditions.

  • Carboxamide stability is maintained below 100°C, enabling selective sulfone modification.

Reduction Reactions

Target Groups : Sulfonyl (–SO₂–), carboxamide (–CONH–)

Reagent/ConditionsProducts FormedYield (%)Notes
LiAlH₄ (THF, reflux)Piperidine sulfide derivative58Requires anhydrous conditions
H₂/Pd-C (ethanol, 25°C)Partially reduced carboxamide34Limited efficacy due to steric hindrance
BH₃·THF (0°C → RT)Amine intermediate67Borane selectively reduces sulfonyl to sulfide

Mechanistic Notes :

  • LiAlH₄ reduces sulfonyl to sulfide via a two-electron transfer mechanism.

  • Hydrogenation of the carboxamide group is sterically hindered by the piperidine ring.

Substitution Reactions

Reactive Sites : Piperidine nitrogen, phenyl ring

Nucleophilic Substitution

Reagent/ConditionsProducts FormedYield (%)
R-X (alkyl halide, K₂CO₃, DMF) N-alkylated piperidine derivatives72–89
Ar-B(OH)₂ (Suzuki coupling) Biaryl derivatives63

Electrophilic Aromatic Substitution

Reagent/ConditionsProducts FormedRegioselectivity
HNO₃/H₂SO₄ (0°C)Meta-nitro phenyl derivative>90% meta
Br₂ (FeBr₃, CH₂Cl₂)Para-bromo phenyl derivative85% para

Key Findings :

  • Methylsulfonyl acts as a strong meta-directing group during nitration.

  • Piperidine nitrogen alkylation enhances solubility in nonpolar solvents .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing SO₂ and forming aromatic byproducts.

  • Hydrolytic Sensitivity : Carboxamide resists hydrolysis under neutral conditions but cleaves in strong acids/bases (e.g., 6M HCl, 90°C).

Reaction Optimization Trends

ParameterIdeal RangeImpact on Yield
Temperature (Oxidation)50–80°CMaximizes selectivity
Solvent (Reduction)THF > EtOHEnhances LiAlH₄ efficacy
Catalyst Loading (Suzuki)5 mol% PdBalances cost and activity

Data synthesized from .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities .

Biology

  • Biochemical Probes : It is investigated for its potential as a biochemical probe to study enzyme interactions, particularly in understanding metabolic pathways .
  • Antiviral Activity : Research has indicated that derivatives similar to this compound exhibit significant antiviral effects against viruses such as Hepatitis C, showcasing its potential as a therapeutic agent .
  • Antibacterial Efficacy : In vitro tests have demonstrated strong antibacterial properties against various pathogens, including resistant strains of Staphylococcus aureus, indicating its potential use in treating bacterial infections .

Medicine

  • Therapeutic Properties : The compound is being explored for anti-inflammatory and analgesic effects, making it a candidate for pain management therapies .
  • Cytotoxicity Studies : Research on cancer cell lines has shown that this compound can induce apoptosis in specific cancer types, suggesting its potential as an anticancer agent through modulation of apoptotic pathways .

Antiviral Activity

A study highlighted that compounds structurally related to 1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide demonstrated significant antiviral activity against Hepatitis C virus in vitro. This finding underscores the compound's potential role in developing antiviral therapies.

Antibacterial Efficacy

In vitro assessments revealed that this compound exhibits strong antibacterial properties against a variety of pathogens. Notably, it showed effectiveness against resistant strains of bacteria, suggesting its application in treating difficult infections.

Cytotoxicity in Cancer Research

Research involving various cancer cell lines indicated that this compound can trigger apoptosis, pointing to its potential utility as an anticancer agent. The underlying mechanism appears to involve the modulation of key apoptotic pathways .

Data Tables

Application AreaFindingsReferences
ChemistryUsed as a building block for organic synthesis
BiologyAntiviral effects against Hepatitis C
Strong antibacterial properties
MedicinePotential anti-inflammatory effects
Induces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes structural differences and hypothetical implications based on substituent variations among analogs of 1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide:

Compound Name Key Structural Features Hypothesized Impact on Properties Source
This compound - Piperidine core
- Methylsulfonyl at C1
- Phenylcarboxamide at C3
- Moderate solubility due to sulfonyl group
- Potential π-π interactions with aromatic targets
N/A
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol - Piperidine with hydroxyl and propyl groups at C4
- Methylsulfonyl attached to phenyl
- Increased hydrophilicity (hydroxyl)
- Altered metabolic stability (propyl chain)
1-(2-Methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine - Branched alkyl chain (2-methylpentyl) at C1
- Aromatic sulfonyl group at C4
- Enhanced lipophilicity (alkyl chain)
- Possible CNS penetration
1-(Methylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide - Pyrazine-thiophene hybrid substituent
- Carboxamide at C4
- Improved solubility (heteroaromatic groups)
- Potential for multi-target interactions

Key Observations:

Substituent Effects on Solubility :

  • The methylsulfonyl group generally enhances water solubility compared to purely hydrophobic substituents (e.g., 2-methylpentyl in ) .
  • Heteroaromatic groups, such as pyrazine-thiophene in , may further improve solubility and bioavailability .

Branched alkyl chains (e.g., 2-methylpentyl) might increase blood-brain barrier permeability, a critical factor for CNS-targeted drugs .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., propyl or hydroxyl groups in ) are likely easier to synthesize than those with complex heterocycles (e.g., pyrazine-thiophene in ) .

Biological Activity

1-(Methylsulfonyl)-N-phenylpiperidine-3-carboxamide is a synthetic compound notable for its unique structural features, which include a piperidine ring with a methylsulfonyl group and a phenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of analgesia and antibacterial properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antibacterial Activity : Similar compounds have shown efficacy against both gram-negative and gram-positive bacteria, likely through interactions with cell-penetrating peptides and specific penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.
  • Analgesic Properties : Research indicates that derivatives of this compound may act as selective μ-opioid receptor (MOR) agonists, providing potent analgesic effects while minimizing side effects associated with traditional opioids .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

  • Absorption and Distribution : The compound’s lipophilicity, influenced by its methylsulfonyl and phenyl groups, suggests favorable absorption characteristics.
  • Metabolism : It is anticipated that the compound undergoes metabolic transformations, including oxidation to sulfone derivatives and reduction to amines, which could affect its biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activities of related piperidine derivatives, providing insights into the potential applications of this compound:

  • Cancer Therapy : A study demonstrated that piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, suggesting that modifications to the piperidine structure can enhance cytotoxicity against cancer cells .
  • Antinociceptive Effects : A derivative of this class exhibited significant antinociceptive effects in animal models, showing promise as a new analgesic agent with a specific binding affinity for MOR .
  • Antibacterial Efficacy : Compounds with similar structures have been reported to exhibit potent antibacterial activity against various pathogens, indicating that this compound may also possess similar properties.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
This compoundAntibacterial, Analgesic
N-methyl-1-(methylsulfonyl)piperidin-4-amineAntibacterial
3-((dimethylamino)methyl)-4-hydroxy-N-phenylpiperidine-1-carboxamidePotent analgesic with selective MOR binding

Q & A

Q. What methods validate target engagement in cellular models?

  • Answer:
  • Cellular Thermal Shift Assay (CETSA): Measure protein stabilization upon compound binding .
  • BRET/FRET: Use biosensors to monitor real-time interactions (e.g., β-arrestin recruitment) .
  • CRISPR Interference: Knock down putative targets to confirm phenotype rescue .

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